molecular formula C10H6F3N3O2 B8551218 2-(2H-1,2,3-triazol-2-yl)-5-(trifluoromethyl)benzoic acid

2-(2H-1,2,3-triazol-2-yl)-5-(trifluoromethyl)benzoic acid

Cat. No. B8551218
M. Wt: 257.17 g/mol
InChI Key: CRIHRUQIIKSHNA-UHFFFAOYSA-N
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Patent
US09156829B2

Procedure details

Prepared according to the procedure for 2-(2H-1,2,3-triazol-2-yl)-5-(trifluoromethyl)benzoic acid (Intermediate 37a) and 2-(1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)benzoic acid (Intermediate 37b) from 2H-1,2,3-triazole (CAS number 288-36-8; 1.0 g, 10.86 mmol) and 5-chloro-2-iodobenzoic acid (CAS number 13421-00-6; 2.00 g, 7.24 mmol). The crude solid was purified by column chromatography (silica, 0-3% methanol/DCM) to afford 5-chloro-2-(2H-1,2,3-triazol-2-yl)benzoic acid (Intermediate 38a; also commercially available CAS number 1293284-54-4). The mixed fractions were further purified by column chromatography (silica, 0-3% methanol/DCM) to afford 5-chloro-2-(1H-1,2,3-triazol-1-yl)benzoic acid (Intermediate 38b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Intermediate 37b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
2 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([C:6]2[CH:14]=[CH:13][C:12](C(F)(F)F)=[CH:11][C:7]=2[C:8]([OH:10])=[O:9])[N:3]=[CH:4][CH:5]=1.N1(C2C=CC(C(F)(F)F)=CC=2C(O)=O)C=CN=N1.N1NN=CC=1.[Cl:42]C1C=CC(I)=C(C=1)C(O)=O>>[Cl:42][C:12]1[CH:13]=[CH:14][C:6]([N:2]2[N:3]=[CH:4][CH:5]=[N:1]2)=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N(N=CC1)C1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N(N=CC1)C1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Step Three
Name
2-(1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=NC=C1)C1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Step Four
Name
Intermediate 37b
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=NC=C1)C1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
N=1NN=CC1
Step Six
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
The crude solid was purified by column chromatography (silica, 0-3% methanol/DCM)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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